Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH

Description

Contextualization within Amino Acid and Peptide Chemistry

Amino acids are the fundamental units of proteins, and their sequence dictates the structure and function of these vital macromolecules. Peptide chemistry involves the synthesis of chains of amino acids, a process that often requires the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. chemistrysteps.comtotal-synthesis.comwikipedia.org The synthesis of peptides containing non-standard amino acids like selenocysteine (B57510) has become increasingly important for creating novel biomolecules with tailored properties. iris-biotech.de Selenocysteine's unique characteristics, stemming from the presence of a selenium atom in place of the sulfur atom found in cysteine, make it a valuable component in the design of new peptides and proteins. jst.go.jpnih.gov

Significance of Boc Protection in Stereochemically Defined Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is a crucial tool in peptide synthesis, particularly in strategies that demand precise control over stereochemistry. As a bulky protecting group, it effectively shields the N-terminus of an amino acid from participating in unwanted reactions during peptide coupling steps. chemistrysteps.comtotal-synthesis.comvaia.com A key advantage of the Boc group is its lability under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which allows for its removal without compromising the integrity of the growing peptide chain or other protecting groups sensitive to different conditions. chemistrysteps.comwikipedia.org This orthogonality is fundamental to solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids in a defined order. jst.go.jp The use of Boc-protected amino acids ensures that the stereochemical integrity of each chiral center is maintained throughout the synthetic process, which is critical for the biological activity of the final peptide.

Overview of Selenocysteine's Role in Biomolecular Systems

Selenocysteine (Sec) is recognized as the 21st proteinogenic amino acid and is integral to the function of a number of enzymes in biological systems. nih.govscispace.com It is unique in that it is encoded by a UGA codon, which typically functions as a stop signal during protein translation. wikipedia.orgsciencedaily.com The incorporation of selenocysteine into proteins is a complex process that requires a specific machinery, including a selenocysteine insertion sequence (SECIS) in the mRNA. nih.govwikipedia.org

The key to selenocysteine's biological importance lies in its chemical properties. The selenol group of selenocysteine has a lower pKa and is a stronger nucleophile than the thiol group of cysteine at physiological pH. jst.go.jp This enhanced reactivity is crucial for the catalytic activity of selenoenzymes, which are often involved in redox reactions. jst.go.jpscispace.com For instance, glutathione (B108866) peroxidases and thioredoxin reductases, which play vital roles in antioxidant defense and maintaining cellular redox balance, contain selenocysteine in their active sites. scispace.comresearchgate.net The thyroid gland, which has the highest concentration of selenium in the body, utilizes selenoenzymes for the production of active thyroid hormones. scispace.com

Challenges and Opportunities in Utilizing Boc-DL-Selenocysteine Derivatives

The utilization of Boc-DL-selenocysteine derivatives in chemical synthesis presents both challenges and opportunities. A primary challenge lies in the inherent reactivity of the selenocysteine side chain, which is prone to oxidation. jst.go.jp This necessitates careful handling and the use of appropriate protecting groups for the selenium atom during synthesis. researchgate.netumich.edu The synthesis of selenocysteine-containing peptides can be complex, and issues such as racemization and low yields have been reported. researchgate.net

Despite these challenges, the use of Boc-selenocysteine derivatives offers significant opportunities for the creation of novel peptides and proteins with enhanced or unique properties. The lower redox potential of selenocysteine compared to cysteine can be exploited to create more stable diselenide bonds under reducing conditions. jst.go.jp Furthermore, the higher nucleophilicity of the selenol group facilitates certain chemical ligation reactions, making it a valuable tool for the synthesis of large proteins. iris-biotech.denih.gov The development of efficient synthetic routes for Boc-protected selenocysteine derivatives is crucial for advancing research in this area and unlocking the full potential of selenoproteins in various applications. umich.edunih.govresearchgate.net

Structure

2D Structure

Properties

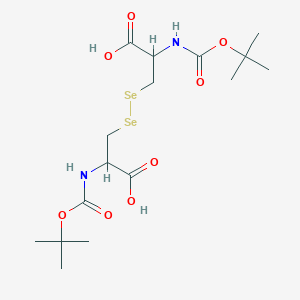

IUPAC Name |

3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSQAXKKQQGQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc Dl Selenocysteine Derivatives

Precursor Amino Acid Selection and Derivatization

The introduction of a selenium moiety to form selenocysteine (B57510) is not a trivial step and often relies on the derivatization of existing amino acids. L-serine and L-cysteine are the most common and logical chiral synthons for this purpose, each offering a distinct pathway to the target selenocysteine derivative.

L-serine is a widely used precursor for the synthesis of Boc-protected selenocysteine derivatives. The general strategy involves activating the hydroxyl group of serine to create a good leaving group, which is subsequently displaced by a selenium nucleophile. This approach preserves the stereochemistry at the alpha-carbon.

A well-established route starts with the N-Boc protection of L-serine, followed by esterification to yield Boc-L-Ser-OMe. semanticscholar.org The hydroxyl group of this intermediate is then activated, typically by converting it into a tosylate or mesylate. The final key step is the nucleophilic substitution with a selenium-containing reagent. For instance, a selenolate, generated in situ from the reduction of a diselenide (like di(p-methylbenzyl) diselenide) with sodium borohydride, can displace the tosyl or mesyl group to form the protected selenocysteine derivative. semanticscholar.orgresearchgate.net

Table 1: Exemplary Synthesis of Boc-Sec(MBn)-OH from L-Serine semanticscholar.org

| Step | Reaction | Yield |

|---|---|---|

| 1 | N-Boc protection of L-serine | High |

| 2 | Methyl esterification | High |

| 3 | Tosylation of the hydroxyl group | Good |

| 4 | Selenation with (MBnSe)2/NaBH4 | Optimized to improve yield |

| 5 | Saponification of the methyl ester | High |

| Overall Yield | ~73% |

An alternative strategy for synthesizing selenocysteine-containing peptides involves starting from L-cysteine. One innovative method utilizes dehydroalanine (B155165) (Dha) as a key intermediate. researchgate.net This approach begins with the standard N-Boc protection of L-cysteine, followed by methylation of the thiol group. Subsequent oxidation and elimination steps generate the N-Boc-dehydroalanine methyl ester.

This electrophilic dehydroalanine residue is then susceptible to conjugate addition by a nucleophilic selenium species. For example, benzylic selenolates, generated from the corresponding diselenides or selenocyanates, can be added to the dehydroalanine backbone to introduce the selenocysteine side chain. researchgate.net This method offers a versatile route for incorporating selenocysteine into peptide sequences.

N-alpha-tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for the protection of amino groups. Its stability under a wide range of conditions and its facile removal under moderately acidic conditions make it an ideal choice.

The most common method for introducing the Boc protecting group is through the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.org The reaction is typically performed under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org The base, such as sodium bicarbonate or sodium hydroxide, deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. wikipedia.org This reaction is generally high-yielding and the by-products (tert-butanol and carbon dioxide) are easily removed.

For less nucleophilic or sterically hindered amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often employed to facilitate the reaction. wikipedia.orgmychemblog.com

In molecules containing multiple amino groups, such as diamines, achieving selective protection of only one amine function is a significant synthetic challenge. Standard protection methods often lead to a mixture of mono- and di-protected products. sigmaaldrich.com Several strategies have been developed to achieve high chemoselectivity for mono-N-Boc protection.

One effective method involves the protonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl). researchgate.netscielo.org.mx The resulting ammonium (B1175870) salt is much less nucleophilic, leaving the remaining free amine to react selectively with the Boc anhydride. This "mono-protonation" strategy has been successfully applied to a variety of symmetrical and unsymmetrical diamines, providing the mono-Boc protected product in high yields without the need for extensive chromatographic purification. researchgate.netscielo.org.mx

Table 2: Selective Mono-Boc Protection of Diamines using the Mono-Protonation Method researchgate.net

| Diamine Substrate | Product | Yield |

|---|---|---|

| Ethylenediamine | N-Boc-ethylenediamine | 87% |

| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 85% |

| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 83% |

| 1,6-Diaminohexane | N-Boc-1,6-diaminohexane | 65% |

Other approaches utilize catalysts or specific reaction conditions to favor mono-protection. For example, the use of iodine as a catalyst has been reported to be effective. sciforum.net

The efficiency and selectivity of the N-Boc protection reaction can be fine-tuned by optimizing various reaction parameters. The choice of solvent, base, and catalyst plays a crucial role.

Solvent: Solvents ranging from dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to more polar options like methanol (B129727) and even water can be used. numberanalytics.com The choice often depends on the solubility of the amino acid or amine substrate. Catalyst-free N-Boc protection in water has been shown to be a green and efficient method. organic-chemistry.org

Base: While common inorganic bases like NaOH and NaHCO₃ are effective, organic bases such as triethylamine (B128534) (TEA) are also widely used, particularly under anhydrous conditions. numberanalytics.com

Catalyst: For challenging substrates, nucleophilic catalysts like DMAP are highly effective. rsc.org DMAP reacts with Boc anhydride to form a more reactive N-Boc-DMAP complex, which is then attacked by the amine. rsc.org Other catalytic systems, including ionic liquids and guanidine (B92328) hydrochloride, have also been developed to promote efficient and chemoselective N-Boc protection under mild conditions. organic-chemistry.orgresearchgate.net The use of these catalysts can lead to faster reactions, higher yields, and better selectivity, especially for less reactive amines. researchgate.net

Table 3: Comparison of Catalytic Systems for N-Boc Protection

| Catalyst/System | Typical Conditions | Advantages |

|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | DCM or THF, room temperature | Highly effective for hindered/unreactive amines. mychemblog.comrsc.org |

| Iodine (I₂) | Solvent-free, room temperature | Mild, efficient, and practical. sciforum.net |

| Ionic Liquids | Room temperature | Excellent chemoselectivity, catalyst recycling. organic-chemistry.org |

| β-Cyclodextrin/Water | Water, neutral conditions | Environmentally benign, good for various functional groups. researchgate.net |

Selenocysteine Side-Chain Protection

Development and Application of Benzyl-Based Protecting Groups (e.g., Se-p-Methylbenzyl (MBn), Se-p-Methoxybenzyl (MPM))

Benzyl-based protecting groups are the most widely employed and extensively studied for the protection of the selenocysteine side chain. researchgate.netnih.govmdpi.com Their stability and removal characteristics can be fine-tuned by substituents on the phenyl ring. The original standard, the unsubstituted benzyl (B1604629) (Bzl) group, was used in early solution-phase syntheses of selenopeptides. nih.gov However, for modern solid-phase synthesis, particularly using the Boc strategy, derivatives such as p-methylbenzyl (MBn) and p-methoxybenzyl (MPM or Mob) have become indispensable. mdpi.com

These groups, especially MPM, are favored in Boc-based SPPS. iris-biotech.de They offer robust protection for the selenol functionality, remaining intact during the repetitive acidic treatments (e.g., with trifluoroacetic acid, TFA) used to deprotect the Nα-Boc group. nih.gov The synthesis of these derivatives often starts from L-serine, which is converted over several steps into the desired N-Boc-Se-(benzyl-based)-L-selenocysteine. iris-biotech.de The MPM group, for instance, can be cleaved under strong acid conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers like thioanisole (B89551). researchgate.net A milder method for the removal of the p-methoxybenzyl group from selenocysteine involves the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in TFA. wikipedia.orgnih.gov

The table below summarizes key benzyl-based protecting groups used in conjunction with Boc-protected selenocysteine.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| p-Methylbenzyl | MBn | Strong acids (e.g., HF) researchgate.net | |

| p-Methoxybenzyl | MPM or Mob | Strong acids (e.g., HF, TFMSA); DTNP/TFA researchgate.netwikipedia.orgnih.gov | |

| Benzyl | Bzl | Strong acids (e.g., HF); Br₂/hydrazine nih.gov |

Exploration of Photolabile Protecting Groups (e.g., Se-DEAMC)

Photolabile protecting groups (PPGs) offer an attractive strategy for orthogonal protection, as they can be removed with light at a specific wavelength, providing spatial and temporal control over deprotection. nih.govnih.gov While the concept is well-established for various functional groups, specific applications for selenocysteine are less common than for its sulfur analogue, cysteine. nih.gov For cysteine, the 2-nitroveratryl (oNv) group is a known photolabile protecting group that can be cleaved by irradiation at 350 nm. researchgate.net

The 7-diethylaminocoumarin (DEAMC) moiety is a well-known fluorophore. However, extensive research into its specific application as a photolabile protecting group for the selenol of selenocysteine, denoted as Se-DEAMC, is not widely documented in the reviewed scientific literature. The general principle of coumarin-based PPGs involves their cleavage upon photoirradiation to release the protected functional group. nih.gov Given the high reactivity and sensitivity of the selenol group, the development of efficient and clean photochemical deprotection strategies remains an active area of research.

Orthogonal Protection Strategies for Multi-functional Selenocysteine Derivatives

In peptide synthesis, particularly SPPS, an orthogonal protection strategy is essential. This means that the various protecting groups used for the α-amino group and the side chains of different amino acids can be removed selectively without affecting the others. mdpi.com When using the Boc strategy for Nα-protection, the side-chain protecting group of selenocysteine must be stable to the acidic conditions (e.g., TFA) used for Boc removal. nih.govnih.gov

Benzyl-based groups like MPM and MBn fit perfectly into this scheme. They are stable to TFA but can be cleaved at the end of the synthesis with a different reagent, typically a very strong acid like HF. researchgate.net This orthogonality ensures that the selenol side chain remains protected throughout the stepwise assembly of the peptide chain.

The table below illustrates the orthogonality concept in Boc-based SPPS of selenopeptides.

| Protection Type | Protecting Group | Typical Cleavage Reagent | Stability to Other Reagents |

| Nα-Amino Group | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Stable to strong acids (HF) for short periods, stable to bases. |

| Selenocysteine Side-Chain | p-Methoxybenzyl (MPM) | Hydrogen Fluoride (HF) | Stable to TFA used for Boc removal. |

| Resin Linker | Varies (e.g., PAM linker) | Hydrogen Fluoride (HF) | Stable to TFA used for Boc removal. |

This strategy allows for the selective deprotection of the N-terminal Boc group at each cycle of amino acid addition, while the selenocysteine side-chain protection and the peptide-resin linkage remain intact until the final cleavage step. mdpi.com

Stereochemical Control and Resolution in DL-Selenocysteine Derivative Synthesis

Controlling the stereochemistry of selenocysteine during synthesis is crucial, as only the L-enantiomer is incorporated into proteins naturally. Methodologies must therefore be able to produce enantiomerically pure L-selenocysteine derivatives or effectively resolve racemic mixtures.

Optical Resolution Techniques for Enantiomeric Excess (e.e.) Achievement

The most common strategy to obtain enantiomerically pure Boc-L-selenocysteine derivatives is to start the synthesis from an already chiral precursor. L-serine is a frequent starting material for this purpose. iris-biotech.de Synthetic routes have been optimized to convert L-serine into Boc-L-Sec(MBn)-OH and Boc-L-Sec(MPM)-OH in high yields while preserving the stereochemical integrity of the α-carbon. iris-biotech.de

The enantiomeric excess (e.e.) of the final product is a critical measure of its optical purity. Researchers have confirmed the successful synthesis of these derivatives with an e.e. of greater than 99% using analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral column. iris-biotech.de For racemic (DL) mixtures, chromatographic resolution methods can be employed to separate the D and L enantiomers, although this is often more applicable at a laboratory scale.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides another powerful avenue for controlling stereochemistry, particularly when creating molecules with multiple chiral centers. In the context of selenocysteine derivatives, diastereoselective approaches can be employed to control the configuration of the α-carbon relative to other stereocenters in the molecule or during specific reactions.

One advanced strategy involves a photoredox-catalyzed asymmetric Giese reaction. nih.gov This method has been developed for the diastereoselective preparation of β-selenolated amino acids. It utilizes a simple chiral auxiliary that not only controls the diastereoselectivity of the key alkylation step but also acts as an orthogonal protecting group for subsequent use in peptide synthesis. nih.gov Such methods allow for the stereoselective construction of diverse β-selenolated amino acids from a common precursor with high stereopurity and yield, offering access to compounds that are difficult to obtain through conventional means. nih.gov These approaches represent the cutting edge of stereocontrolled synthesis in this field.

Cascade and One-Pot Synthetic Procedures Involving Boc-DL-Selenocysteine Precursors

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These one-pot procedures are highly desirable in modern organic synthesis as they enhance efficiency by minimizing the number of sequential steps, purification procedures, and solvent usage. In the context of Boc-DL-selenocysteine derivatives, cascade reactions can provide rapid access to complex structures from simpler, readily available precursors.

A powerful one-pot strategy for the synthesis of N-protected secondary amines is the tandem direct reductive amination of an aldehyde with a primary amine, followed by in-situ N-Boc protection. nih.govnih.gov This method effectively prevents common side reactions such as over-alkylation, which can lead to the formation of tertiary amines. nih.gov

The general mechanism of this tandem reaction involves two key stages. Initially, a primary amine reacts with an aldehyde to form an imine intermediate. In the second stage, a reducing agent, typically a mild hydride source like sodium triacetoxyborohydride (B8407120) (STAB), reduces the imine to a secondary amine. Concurrently, di-tert-butyl dicarbonate (Boc₂O), present in the reaction mixture, immediately protects the newly formed secondary amine, yielding the desired N-Boc protected product. nih.govnih.gov This trapping of the secondary amine as it is formed is crucial for the high selectivity of the reaction. nih.gov

This methodology can be hypothetically applied to the synthesis of N-Boc protected derivatives of DL-selenocysteine. For instance, a precursor such as a protected selenoaldehyde or a primary amine derived from a selenocysteine scaffold could be employed. The reaction would proceed in a one-pot fashion, combining the precursor with an appropriate aldehyde or amine, STAB, and Boc₂O to yield the target N-Boc-DL-selenocysteine derivative.

Table 1: Examples of Tandem Reductive Amination with N-Boc Protection nih.gov

| Aldehyde | Amine | Product | Yield (%) |

| Benzaldehyde | Methyl 7-aminoheptanoate HCl | 7-(N-Benzyl-N-Boc-amino)heptanoic acid methyl ester | 94 |

| 4-Methoxybenzaldehyde | Benzylamine | N-Boc-N-(4-methoxybenzyl)benzylamine | 96 |

| Isovaleraldehyde | 3-Phenylpropylamine | N-Boc-N-(3-phenylpropyl)isobutylamine | 89 |

| Cinnamaldehyde | Allylamine | N-Boc-N-allyl-cinnamylamine | 91 |

This table presents data from research on general tandem reductive amination with N-Boc protection and serves to illustrate the efficacy of the method.

Epoxides are versatile intermediates in organic synthesis due to the high ring strain of the three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles. mdpi.commit.edu Cascade reactions involving the ring-opening of epoxides can lead to the formation of complex polycyclic or functionalized acyclic structures in a single step.

A notable example of such a cascade involves the use of di-tert-butyl dicarbonate (Boc₂O). In these reactions, a nucleophile, which can be generated from Boc₂O itself, initiates the ring-opening of an epoxide. This can trigger a cascade of cyclizations or further functionalization. For example, tert-butyl carbonate, formed from Boc₂O, can act as a nucleophile to open an epoxide, leading to the formation of an oxazolidinone after an intramolecular cyclization. researchgate.net

This type of cascade reaction holds potential for the synthesis of functionalized Boc-DL-selenocysteine derivatives. A hypothetical synthetic route could involve a DL-selenocysteine-derived precursor containing an epoxide moiety. The introduction of Boc₂O under appropriate conditions could initiate a ring-opening cascade. The selenol group of the selenocysteine, or a derivative thereof, could act as an intramolecular nucleophile, attacking the epoxide. The presence of Boc₂O would ensure the simultaneous N-protection of the amino group, leading to a complex Boc-DL-selenocysteine derivative in a one-pot process. The regioselectivity of the epoxide opening would be a critical factor, influenced by the substitution pattern of the epoxide and the reaction conditions. mdpi.commit.edu

Table 2: Examples of Boc₂O-Mediated Epoxide Ring-Opening Cascade for Oxazolidinone Synthesis researchgate.net

| Epoxide Substrate | Additive | Product | Yield (%) |

| N-(2,3-epoxypropyl)aniline | Et₃N | 5-(hydroxymethyl)-3-phenyloxazolidin-2-one | 85 |

| N-(4-chlorophenyl)-N-(2,3-epoxypropyl)amine | Et₃N | 3-(4-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 91 |

| N-(2,3-epoxypropyl)-4-nitroaniline | Et₃N | 5-(hydroxymethyl)-3-(4-nitrophenyl)oxazolidin-2-one | 88 |

| N-(2,3-epoxypropyl)-4-methoxyaniline | Et₃N | 5-(hydroxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one | 75 |

This table showcases the results from research on Boc₂O-mediated epoxide ring-opening cascades for the synthesis of oxazolidinones, illustrating the potential of this methodology.

Chemical Reactivity and Mechanistic Investigations of Boc Dl Selenocysteine Derivatives

N-alpha-Boc Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in peptide synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions. nih.govorganic-chemistry.orgwikipedia.org

Acid-Labile Deprotection with Trifluoroacetic Acid (TFA) and Related Reagents

The standard method for the removal of the N-Boc protecting group involves the use of strong acids, most commonly trifluoroacetic acid (TFA). wikipedia.orgcommonorganicchemistry.comgoogle.comyoutube.com This deprotection is typically carried out in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgcommonorganicchemistry.com The concentration of TFA can vary, with mixtures ranging from 25% to 100% in DCM being effective. commonorganicchemistry.comgoogle.comnih.gov For instance, a solution of a Boc-protected compound in DCM can be treated with an equal volume of TFA for a period of time, often around one to two hours at room temperature, to achieve complete deprotection. commonorganicchemistry.com

While TFA is the most common reagent, other acids such as hydrochloric acid (HCl) in methanol (B129727) or dioxane, and even sulfuric acid, have also been employed for Boc deprotection. nih.govgoogle.com The choice of acid and reaction conditions can be critical, especially when other acid-labile protecting groups are present in the molecule. nih.govwikipedia.org For example, in the context of selenocysteine-containing peptides where the selenol side chain might be protected with an acid-sensitive group like 4-methoxybenzyl (Mob), the conditions for Boc deprotection must be carefully chosen to avoid premature cleavage of the side-chain protecting group. nih.gov Research has shown that cocktails containing TFA with scavengers can be effective for such selective deprotections. nih.gov

| Reagent/System | Conditions | Application | Reference |

| Trifluoroacetic Acid (TFA) | 25-100% in Dichloromethane (DCM) | Standard deprotection of N-Boc group | commonorganicchemistry.comgoogle.com |

| Hydrochloric Acid (HCl) | In organic solvents like methanol or dioxane | Alternative to TFA for Boc removal | nih.govwikipedia.org |

| Oxalyl chloride/Methanol | Room temperature | Mild deprotection for substrates with acid-labile groups | nih.gov |

| Cerium(III) chloride/Sodium Iodide | Refluxing acetonitrile (B52724) | Selective deprotection of tert-butyl esters over N-Boc groups | organic-chemistry.orgnih.gov |

Formation and Scavenging of tert-Butyl Cations during Deprotection

A significant mechanistic aspect of acid-catalyzed Boc deprotection is the formation of a tert-butyl cation as a byproduct. wikipedia.org This electrophilic species can react with nucleophilic residues within the peptide, such as the thiol group of cysteine or the selenol group of selenocysteine (B57510), leading to unwanted side-alkylation. wikipedia.orgresearchgate.net

To prevent these side reactions, scavengers are typically added to the deprotection cocktail. wikipedia.org These scavengers are nucleophilic compounds that can efficiently trap the tert-butyl cation. researchgate.net Common scavengers include:

Anisole (B1667542) and Thioanisole (B89551) : These are effective π-nucleophiles that can intercept the tert-butyl cation. wikipedia.orgresearchgate.net

Triethylsilane (TES) : Often used as a carbocation scavenger. researchgate.net

Phenol : Can also act as a scavenger, although anisole or thioanisole may be more effective. researchgate.net

Water : Can act as a nucleophile, but may not be optimal for trapping large hydrophobic cations. researchgate.net

A typical scavenger cocktail might consist of a mixture of TFA, water, and a scavenger like triethylsilane or anisole. researchgate.netresearchgate.net The choice and concentration of the scavenger are crucial for ensuring a clean deprotection with minimal side products. researchgate.net

Selective Thermal Deprotection in Continuous Flow Systems

An alternative to acid-labile deprotection is the use of thermal methods, which can offer advantages in terms of selectivity and compatibility with acid-sensitive functional groups. nih.govresearchgate.net Thermal deprotection of N-Boc groups can be effectively carried out in continuous flow systems, often without the need for an acid catalyst. nih.govnih.gov

In a continuous flow setup, a solution of the N-Boc protected compound is passed through a heated reactor. nih.gov The precise control over temperature and residence time afforded by flow systems allows for selective deprotection. nih.govresearchgate.net For example, it is possible to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the reaction temperature. nih.govnih.gov

This method is versatile and can be performed in various solvents, including methanol and trifluoroethanol. nih.gov The ability to operate at temperatures above the solvent's boiling point, due to the use of back-pressure regulators, facilitates the decarboxylation process that follows the initial cleavage of the Boc group. nih.gov This technique has been successfully applied to a range of amines and offers a greener alternative to traditional acid-catalyzed methods, avoiding the use of large excesses of corrosive acids and simplifying workup procedures. nih.govresearchgate.net

| System Parameter | Conditions | Outcome | Reference |

| Temperature | 150-250 °C | Allows for selective deprotection based on Boc group lability | nih.govresearchgate.net |

| Residence Time | Minutes | Controlled by flow rate and reactor volume for optimal conversion | nih.gov |

| Solvent | Methanol, Trifluoroethanol | Affects deprotection efficiency | nih.gov |

Reactions Involving the Selenocysteine Side Chain

The selenol group of the selenocysteine side chain is highly reactive and participates in several important chemical transformations that are key to the synthesis and function of selenoproteins. jst.go.jpnih.gov

Diselenide Formation and Reduction Chemistries

Similar to the thiol group of cysteine, the selenol group of selenocysteine can be oxidized to form a diselenide bond. jst.go.jp This reaction is often achieved through air oxidation. nih.gov The diselenide bridge is an important structural element in some selenoproteins. nih.gov

The redox potential of the selenol/diselenide couple is lower than that of the thiol/disulfide couple, meaning that the selenol is more easily oxidized and the diselenide is more resistant to reduction. jst.go.jp This property can be exploited in peptide synthesis to direct oxidative folding. jst.go.jp For instance, in a peptide containing both cysteine and selenocysteine residues, conditions can be chosen to preferentially form a diselenide bond. jst.go.jp

The reduction of diselenide bonds back to the free selenol can be accomplished using reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and ascorbate. jst.go.jp This reversible formation and reduction of the diselenide bond is central to the catalytic activity of many selenoproteins, such as glutathione (B108866) peroxidase. jst.go.jp

Ligation Chemistries at the Selenium Atom

The high nucleophilicity of the selenol group makes it an excellent participant in ligation reactions, most notably Native Chemical Ligation (NCL). jst.go.jpnih.gov In Sec-mediated NCL, the N-terminal selenocysteine of one peptide segment attacks the C-terminal thioester of another segment. jst.go.jp This is followed by a rapid Se-N acyl shift to form a native peptide bond at the ligation site. jst.go.jp

Sec-mediated NCL proceeds faster than the conventional Cys-mediated NCL due to the higher nucleophilicity of the selenol compared to the thiol. jst.go.jp This allows for efficient ligation even at lower pH values, which can help to suppress side reactions such as deselenization. raineslab.com

Furthermore, the selenocysteine residue introduced via NCL can be subsequently converted to other amino acids. For example, an oxidative deselenization process has been developed to convert selenocysteine to serine in a single, high-yielding step. anu.edu.auresearchgate.net This expands the utility of Sec-mediated ligation, allowing for the synthesis of proteins with serine at the ligation site. anu.edu.auresearchgate.net This ligation-deselenization strategy has proven valuable for the synthesis of complex peptides and proteins. nih.govanu.edu.auresearchgate.net

| Ligation Strategy | Key Features | Application | Reference |

| Sec-mediated NCL | Faster kinetics than Cys-NCL; proceeds at lower pH | Synthesis of selenoproteins and other peptides | jst.go.jpnih.gov |

| Ligation-Deselenization | Conversion of Sec to other amino acids (e.g., Serine) post-ligation | Programmed ligations at non-Cys/Sec residues | anu.edu.auresearchgate.net |

Photodeselenization Reactions

The selenium-carbon bond in selenocysteine derivatives is susceptible to cleavage upon exposure to ultraviolet (UV) light. This process, known as photodeselenization, results in the extrusion of the selenium atom and the formation of other amino acid residues, typically alanine (B10760859). Research has shown that photolytic Se-C bond cleavage can be achieved efficiently, for instance, by irradiating with UV light at a wavelength of 254 nm. nih.gov This light-induced reaction is believed to proceed through the formation of a selenium radical. nih.gov

This reactivity has been harnessed as a tool in chemical protein synthesis. After using selenocysteine in ligation strategies to build a protein backbone, the selenium can be removed through photolysis to yield the native alanine residue at the ligation site. This allows for the synthesis of complex proteins that might otherwise be difficult to assemble. nih.gov

Transformations of the Carboxyl Group

The carboxyl group of Boc-DL-Sec-OH is a key functional handle for its incorporation into peptide chains. Its reactivity is central to peptide bond formation and the synthesis of specialized intermediates for chemical ligation.

To form a peptide bond, the carboxyl group of Boc-DL-Sec-OH must be activated to make it more susceptible to nucleophilic attack by the amino group of another amino acid. This is achieved using a variety of coupling reagents. bachem.com The choice of reagent and additives is critical for ensuring high coupling efficiency and minimizing side reactions like racemization. bachem.comuni-kiel.de

Commonly used methods for carboxyl group activation in Boc-based peptide synthesis include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, are almost always included. These additives trap the O-acylisourea to form an active ester, which is less prone to racemization. uni-kiel.depeptide.com

Phosphonium and Aminium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU have become popular because they lead to rapid coupling rates. bachem.comsigmaaldrich.com These reagents react with the carboxyl group in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIEA), to generate activated HOBt or HOAt esters in situ. sigmaaldrich.com More recent developments include OxymaPure-based reagents like COMU, which offer high reactivity and are considered safer alternatives to triazole-based additives. sigmaaldrich.comacs.org

Table 1: Common Coupling Reagents for Peptide Bond Formation

| Reagent Class | Example Reagents | Activating Species | Additives/Base Required |

| Carbodiimides | DCC, DIC, EDC | O-Acylisourea | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphonium-Oxybenzotriazole | Tertiary Base (e.g., DIEA) |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Aminium/Uronium-Oxybenzotriazole | Tertiary Base (e.g., DIEA) |

The carboxyl group of Boc-protected amino acids, including selenocysteine, can be converted into a C-terminal α-thioester. These thioesters are essential intermediates for Native Chemical Ligation (NCL), a powerful technique for synthesizing large peptides and proteins. researchgate.netacs.org In NCL, a peptide with a C-terminal thioester reacts chemoselectively with another peptide that has an N-terminal cysteine (or selenocysteine) residue, forming a native peptide bond at the ligation site. researchgate.netjst.go.jp

The synthesis of peptide thioesters using the Boc solid-phase peptide synthesis (SPPS) strategy has been well-established. nih.gov The process typically involves assembling the protected peptide on a specialized thioester-linked resin. Upon completion of the peptide chain synthesis, cleavage with an acid like hydrogen fluoride (B91410) (HF) releases the peptide as a C-terminal thioester. nih.gov Alternatively, carboxylic acids can be converted into thioacids using reagents like Lawesson's Reagent, which can then be further derivatized. nih.gov The resulting peptide thioester is then used in a ligation reaction with a selenocysteine-containing peptide fragment. illinois.edunih.gov The higher nucleophilicity of the selenol in selenocysteine compared to the thiol in cysteine often leads to faster ligation rates. jst.go.jpmdpi.com

Rearrangement and Side Reactions Associated with Boc Protection

While the Boc protecting group is robust, its use is associated with specific side reactions, including molecular rearrangements and unwanted modifications during peptide synthesis.

In certain Boc-protected systems, treatment with strong bases can induce a rearrangement where an acyl group migrates from the nitrogen atom to an adjacent carbon. Studies on N-Boc-acylamide derivatives have shown that in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), a rapid acyl nitrogen-to-carbon migration can occur to yield α-aminoketones. rsc.org This type of rearrangement is a potential side reaction for Boc-protected amino acids if exposed to sufficiently strong basic conditions, although it is less common under standard peptide synthesis protocols.

Two of the most significant side reactions during the activation and coupling steps of peptide synthesis are unwanted acylation and racemization. researchgate.net

Unwanted Acylation: This involves the acylation of nucleophilic side chains. Although the selenol group of selenocysteine is typically protected during synthesis (e.g., with a p-methoxybenzyl group), incomplete protection or premature deprotection can lead to its acylation during a subsequent coupling step. nih.gov Other side reactions can include acetylation if capping steps with reagents like acetic anhydride (B1165640) are used. nih.gov

Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid, which can be detrimental to the biological activity of the final peptide. researchgate.net Racemization during the coupling of Boc-amino acids often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize. bachem.comresearchgate.net The risk of racemization is particularly high for certain amino acids and when strong bases or high temperatures are used. uni-kiel.de However, Boc-protected selenocysteine derivatives have been synthesized with very high optical purity (>99% enantiomeric excess). researchgate.net In contrast, the use of the Fmoc protecting group for selenocysteine has been reported to be more prone to racemization and other side reactions like β-elimination, making the Boc-based strategy a viable alternative for synthesizing selenopeptides. researchgate.netnih.govnih.gov

Table 2: Key Side Reactions in Boc-Sec-OH Chemistry

| Side Reaction | Description | Conditions Favoring Reaction | Mitigation Strategies |

| Photodeselenization | Light-induced cleavage of the C-Se bond. | UV irradiation (e.g., 254 nm). | Protection from light. |

| Acyl N-to-C Migration | Rearrangement of an acyl group from nitrogen to carbon. | Strong bases (e.g., LDA). | Avoidance of strongly basic conditions. |

| Unwanted Acylation | Acylation of the selenol side chain. | Incomplete side-chain protection. | Use of stable and robust side-chain protecting groups. |

| Racemization | Loss of stereochemistry at the α-carbon during coupling. | Oxazolone formation, excess base, high temperature. | Use of racemization-suppressing additives (HOBt, HOAt), careful control of base and temperature. bachem.compeptide.com |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Boc-DL-Sec-OH | N-(tert-Butoxycarbonyl)-DL-selenocysteine |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| LDA | Lithium diisopropylamide |

| DIEA | N,N-Diisopropylethylamine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

Isocyanate and Urea (B33335) Formation

The transformation of the carboxylic acid moiety of N-Boc-protected amino acids, such as Boc-DL-Sec(1)-OH, into isocyanates is a key step for the synthesis of various derivatives, including ureas. A primary method to achieve this is the Curtius rearrangement. nih.govwikipedia.orgorgoreview.commasterorganicchemistry.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated in situ from the corresponding carboxylic acid. The rearrangement proceeds through a concerted mechanism, where the alkyl group migrates with complete retention of its stereochemistry, to form an isocyanate and liberate nitrogen gas. wikipedia.org

The resulting isocyanate is a versatile intermediate that readily reacts with nucleophiles. For instance, reaction with an amine yields a urea derivative. commonorganicchemistry.com The general transformation can be summarized as follows:

Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. A common method involves the use of diphenylphosphoryl azide (DPPA). orgoreview.com

Curtius Rearrangement: The acyl azide rearranges to form the corresponding isocyanate. This step can be promoted by heat or, in some cases, by Lewis acids, which can lower the required decomposition temperature. wikipedia.org

Urea Formation: The isocyanate is then reacted with a primary or secondary amine to furnish the desired urea. This reaction is typically rapid and proceeds under mild conditions. commonorganicchemistry.com

A variety of reagents and conditions have been developed for the one-pot synthesis of ureas from carboxylic acids or Boc-protected amines, streamlining the process by avoiding the isolation of the potentially hazardous isocyanate intermediate. organic-chemistry.orgnih.gov For example, a practical one-pot synthesis of ureas from Boc-protected amines has been developed utilizing 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate the isocyanate in situ. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Key Transformation |

|---|---|---|---|---|

| Boc-DL-Sec(1)-OH | 1. DPPA, Et₃N 2. R¹R²NH | Boc-DL-Sec(1)-N=C=O | Boc-DL-Sec(1)-NHCONR¹R² | Curtius Rearrangement followed by Urea Formation |

| Boc-DL-Sec(1)-OH | 2-chloropyridine, (CF₃SO₂)₂O, then R¹R²NH | Boc-DL-Sec(1)-N=C=O | Boc-DL-Sec(1)-NHCONR¹R² | In situ Isocyanate Generation and Urea Formation |

Catalyst Influence on Reactivity Profiles

The reactivity of Boc-DL-selenocysteine derivatives can be significantly influenced by the presence of catalysts, which can direct the reaction towards specific products and enhance reaction rates.

The hydroxyl group of Boc-DL-Sec(1)-OH can potentially undergo reactions such as O-Boc protection or etherification. The reaction of alcohols with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst can lead to the formation of either tert-butyl ethers or Boc-protected alcohols (carbonates). acs.orgnih.gov The outcome of this reaction is highly dependent on the nature of the Lewis acid catalyst and, more specifically, its counter-ion. acs.org

Research has shown that Lewis acids with perchlorate (B79767) or triflate anions, which have a highly delocalized negative charge, predominantly promote the formation of tert-butyl ethers. acs.orgnih.gov In contrast, Lewis acids with less delocalized anions, such as acetate, tend to yield the Boc-protected alcohol as the major product. acs.org The metallic center of the Lewis acid primarily affects the reaction rate. For aliphatic alcohols, magnesium and aluminum perchlorates have been identified as effective catalysts for ether formation. acs.orgnih.gov

The proposed mechanism for Lewis acid-catalyzed deprotection of Boc groups, which can be seen as a related process, involves the coordination of the Lewis acid to the carbonyl oxygen of the Boc group, followed by fragmentation. acsgcipr.org A similar activation of the Boc₂O reagent by the Lewis acid is thought to facilitate the subsequent reaction with the alcohol.

| Reactant | Catalyst (Lewis Acid) | Major Product | Reference |

|---|---|---|---|

| Alcohol + Boc₂O | Mg(ClO₄)₂ or Al(ClO₄)₃ | tert-Butyl Ether | acs.orgnih.gov |

| Alcohol + Boc₂O | Sc(OTf)₃ | tert-Butyl Ether (especially for phenols) | acs.orgnih.gov |

| Alcohol + Boc₂O | Zinc Acetate | Boc-protected Alcohol (Carbonate) | acs.org |

The choice of base and solvent is crucial in controlling the outcome of reactions involving Boc-DL-selenocysteine derivatives, particularly in the context of isocyanate and urea formation.

In the Curtius rearrangement, a base is often employed to facilitate the formation of the acyl azide from the carboxylic acid. Triethylamine (B128534) (Et₃N) is a commonly used base for this purpose. nih.gov The solvent must be inert to the reactive isocyanate intermediate. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) are generally suitable for conducting the rearrangement and subsequent trapping of the isocyanate. commonorganicchemistry.com

For the synthesis of ureas, the reaction between the isocyanate and an amine is typically performed in a non-protic solvent to prevent the competing hydrolysis of the isocyanate to the corresponding primary amine. commonorganicchemistry.com The reaction generally does not require a base, as the amine nucleophile is sufficiently reactive. commonorganicchemistry.com

In the context of one-pot procedures for urea synthesis from Boc-protected amines, the solvent and base system is chosen to be compatible with both the in situ generation of the isocyanate and the subsequent nucleophilic attack by the amine. For instance, in a method utilizing 2-chloropyridine and trifluoromethanesulfonyl anhydride, a non-nucleophilic base is required to neutralize the generated acid. nih.gov

The selection of solvent can also influence reaction rates and chemoselectivity. While detailed studies on the specific effects of solvents on the reactivity of Boc-DL-Sec(1)-OH are not extensively available, general principles of solvent effects in related transformations provide valuable guidance.

Applications in Peptide and Selenopeptide Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc-DL-Selenocysteine Derivatives

Solid-phase peptide synthesis (SPPS), a method pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. jst.go.jp The use of Boc-protected amino acids is a foundational strategy in SPPS. seplite.com

The Boc/Bzl strategy is a cornerstone of classical peptide synthesis, where the α-amino group is temporarily protected by the acid-labile Boc group, and side chains are more permanently protected by benzyl-based (Bzl) groups. seplite.com The Boc group is unstable in acidic conditions and is typically removed using trifluoroacetic acid (TFA). seplite.com

For selenocysteine (B57510), the reactive selenol (-SeH) group necessitates protection during peptide chain elongation. jst.go.jp Historically, benzyl-type protecting groups have been employed for the selenium side chain in both Boc and Fmoc-based SPPS. nih.gov While the direct benzyl (B1604629) (Bzl) group itself was an early standard for selenium protection in solution-phase synthesis, its use in Boc-SPPS in the form of Boc-Sec(Bzl)-OH for direct incorporation is not extensively documented in synthesis applications. nih.govmdpi.com Instead, derivatives of the benzyl group, such as the 4-methoxybenzyl (MBn or PMB) group, have been more commonly utilized for side-chain protection of selenocysteine in Boc-based synthesis. researchgate.netresearchgate.net This strategy allows for the selective removal of the Boc group at each cycle without affecting the benzyl-based side-chain protection, which is cleaved at the end of the synthesis under harsher acidic conditions. seplite.com

Key Features of the Boc/Bzl Strategy for Selenocysteine:

| Feature | Description |

|---|---|

| Orthogonality | The acid lability of the Boc group is significantly higher than that of the benzyl-based side-chain protecting groups, allowing for selective deprotection. |

| Side-Chain Protection | Benzyl-type protectors like PMB shield the reactive selenol group during the iterative coupling and deprotection steps of SPPS. researchgate.net |

| Final Cleavage | Harsh acidic conditions are required for the final removal of the side-chain protector and cleavage of the peptide from the resin. seplite.com |

The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Boc-amino acid is facilitated by coupling reagents. The goal of these reagents is to activate the carboxylic acid, turning the hydroxyl group into a better leaving group to facilitate nucleophilic attack by the amine. youtube.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used in Boc-SPPS. seplite.comyoutube.com It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the N-terminal amine of the peptide chain.

Aminium/Phosphonium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also standard coupling agents. chempep.com These reagents, often used with an additive like HOBt (Hydroxybenzotriazole), help to suppress side reactions and improve coupling efficiency. chempep.com The standard protocol involves activating the Boc-amino acid with the coupling reagent and HOBt before adding it to the deprotected peptide-resin. chempep.com

Each cycle of SPPS using the Boc strategy involves a deprotection step to remove the Nα-Boc group. peptide.com

On-Resin Deprotection : The Boc group is removed by treatment with an acid, most commonly a solution of 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.comchempep.com This reaction generates a tert-butyl cation, which can lead to side reactions with nucleophilic residues like tryptophan or methionine. peptide.com Therefore, scavengers are often added to the TFA solution. peptide.com After deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized, typically with a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), to liberate the free amine for the next coupling reaction. seplite.comchempep.com

Cleavage : Once the peptide sequence is complete, the peptide is cleaved from the resin support, and the semi-permanent side-chain protecting groups (like the benzyl-based protectors on selenocysteine) are removed simultaneously. chempep.com This step typically requires strong acids. seplite.com

Hydrogen Fluoride (B91410) (HF) : The classical method for cleavage in Boc-SPPS is the use of liquid HF. seplite.comchempep.com

Trifluoromethanesulfonic acid (TFMSA) : TFMSA is an alternative strong acid that can be used for cleavage and does not require specialized apparatus like HF. seplite.comchempep.com However, it may not be effective for removing all types of protecting groups or cleaving from certain resins. chempep.com

A two-step cleavage procedure has also been developed, using a weaker hard acid first to remove protecting groups, followed by a stronger hard acid to cleave the peptide from the resin. nih.gov

The choice of resin is critical in SPPS as it serves as the solid anchor for the growing peptide chain. biosynth.com For Boc-SPPS, several types of polystyrene-based resins are commonly used.

Merrifield Resin : This is the classic resin for Boc-based SPPS, consisting of chloromethylated polystyrene. chempep.com The first Boc-amino acid is typically attached as its cesium salt to form a benzyl ester linkage. chempep.com A drawback is that this linkage can be somewhat labile to the repeated TFA treatments used for Boc deprotection, potentially leading to chain loss during the synthesis of long peptides. chempep.compeptide.com

PAM Resin (Phenylacetamidomethyl Resin) : To address the instability of the Merrifield resin linkage, the PAM resin was developed. peptide.com It incorporates a more acid-stable linker between the polystyrene support and the C-terminal amino acid. chempep.commdpi.com This increased stability reduces peptide loss during synthesis but requires strong acids like HF for efficient final cleavage. peptide.commdpi.com

MBHA and BHA Resins : For the synthesis of peptide amides, Benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins are the supports of choice in Boc-SPPS. chempep.comiris-biotech.de The MBHA resin, in particular, offers a good balance of stability towards TFA and lability towards HF for cleavage. chempep.com

| Resin Type | Linkage to Peptide | Primary Use in Boc-SPPS | Cleavage Condition |

| Merrifield | Benzyl Ester | Peptide Acids | Strong Acid (e.g., HF) |

| PAM | Phenylacetamidomethyl | Peptide Acids (enhanced stability) | Strong Acid (e.g., HF) |

| MBHA/BHA | Benzhydrylamine | Peptide Amides | Strong Acid (e.g., HF) |

Solution-Phase Peptide Synthesis Using Boc-DL-Selenocysteine Derivatives

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique. An orthogonal protection strategy for selenocysteine derivatives intended for solution-phase synthesis has been described. researchgate.net This strategy employs the acid-labile Boc group for the α-amine, a saponifiable methyl ester (OMe) for the carboxyl terminus, and a para-methoxybenzyl (PMB) group for the selenium side chain, which can be removed under specific conditions. researchgate.net This orthogonal scheme allows for the selective deprotection of each functional group without affecting the others, providing the flexibility needed for fragment condensation strategies in solution. researchgate.net

Synthesis of Selenopeptides as Selenoenzyme Mimics and Functional Analogs

The presence of selenocysteine at the active site is a hallmark of many redox-active enzymes, such as glutathione (B108866) peroxidase (GPx) and thioredoxin reductase. nih.gov The unique redox properties of the selenol group are central to their catalytic activity. Chemical synthesis provides a powerful tool to create selenopeptides that mimic the structure and function of these selenoenzymes. nih.gov

By incorporating selenocysteine into synthetic peptides, researchers can probe the catalytic mechanisms of these enzymes and develop novel catalysts. For example, on-resin selenopeptides have been synthesized and shown to exhibit GPx-like activity. nih.gov These studies have revealed that intramolecular interactions between the selenocysteine residue and nearby basic amino acids, such as histidine or lysine, can enhance the catalytic activity through the formation of an NH···Se hydrogen bond. nih.gov

Furthermore, substituting cysteine with selenocysteine in peptide analogues can lead to compounds with similar biological activities but enhanced stability under reducing conditions. jst.go.jp This approach has been used to create a Sec-substituted analogue of a matrix metalloproteinase inhibitor. jst.go.jp

Incorporation into Complex Peptide and Protein Architectures

The integration of selenocysteine into complex peptides and proteins using Boc-DL-Sec(1)-OH is a powerful strategy, but it is not without its difficulties.

Challenges of Selenocysteine Incorporation and Mitigation Strategies

The primary challenges associated with selenocysteine incorporation stem from the inherent instability of the selenol group, which is prone to oxidation, and the potential for side reactions during peptide synthesis. researchgate.netmdpi.com

Key Challenges and Mitigation Strategies:

| Challenge | Mitigation Strategy |

| Oxidation of Selenol | Use of side-chain protecting groups (e.g., p-methoxybenzyl) during SPPS. raineslab.com Performing ligations under anaerobic conditions or with oxygen scavengers. nih.gov |

| β-elimination | Performing ligation reactions at a lower pH (around 7.0). raineslab.com |

| Deselenization | Careful selection of reducing agents in NCL. jst.go.jp |

| Racemization | Boc-based SPPS often results in less racemization compared to Fmoc-based methods for selenopeptide synthesis. researchgate.net |

The cost of selenocysteine derivatives can also be a limiting factor for their widespread use. nih.govsquarespace.com

Synthesis of Phosphorylated Peptides via Modified Boc SPPS

Post-translational modifications (PTMs), such as phosphorylation, are crucial for regulating protein function. sb-peptide.com The chemical synthesis of phosphopeptides allows for detailed studies of cellular signaling pathways. Boc-based SPPS can be adapted to incorporate phosphorylated amino acids, including phosphotyrosine, into peptide chains. nih.gov

The synthesis of a Boc-phosphotyrosine derivative, used in conjunction with modified SPPS protocols, enables the production of phosphopeptides. nih.gov These synthetic phosphopeptides can then be used as substrates to study the activity of enzymes like phosphoprotein phosphatases. nih.gov While the focus has been on phosphotyrosine, the principles can be extended to phosphoserine and phosphothreonine, although their synthesis presents additional challenges, such as β-elimination during Fmoc-deprotection in Fmoc-based SPPS. sigmaaldrich.com The ability to combine selenocysteine incorporation with the synthesis of phosphorylated peptides opens up possibilities for creating complex, dually functionalized protein architectures for advanced biological studies.

Advanced Analytical and Spectroscopic Methodologies for Research on Boc Dl Selenocysteine Derivatives

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for the analysis of Boc-DL-Sec(1)-OH, providing critical information on product purity and enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and its chiral variant are the primary tools employed for these assessments.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Boc-DL-Sec(1)-OH and its synthetic intermediates. The primary application of HPLC in this context is the determination of product purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases, with more polar compounds eluting earlier.

For the analysis of Boc-DL-Sec(1)-OH, a C18 column is typically employed. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the Boc protecting group and the selenocysteine (B57510) moiety exhibit UV absorbance. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Conditions for Purity Analysis of Boc-DL-Sec(1)-OH

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Chiral HPLC for Enantiomeric Excess Determination

Since Boc-DL-Sec(1)-OH is a racemic mixture, the separation and quantification of its D- and L-enantiomers are crucial, especially when one enantiomer is desired for a specific biological application. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Several types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases. For Boc-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. researchgate.net The mobile phase in chiral HPLC is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of mobile phase composition and flow rate is critical for achieving optimal separation. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation of Boc-selenocysteine

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide invaluable information about the molecular structure and weight of Boc-DL-Sec(1)-OH and its derivatives, confirming the identity and integrity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Boc-DL-Sec(1)-OH. Both ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to establish the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of Boc-DL-Sec(1)-OH, characteristic signals would be expected for the protons of the tert-butoxycarbonyl (Boc) group, the α-proton, and the β-protons of the selenocysteine backbone. The chemical shifts of these protons can provide information about the electronic environment of the molecule. Furthermore, ⁷⁷Se NMR spectroscopy can be a highly informative tool for directly probing the selenium atom, offering insights into its chemical state and environment. acs.org

Table 3: Predicted ¹H NMR Chemical Shifts for Boc-DL-Sec(1)-OH in CDCl₃

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Boc (9H, s) | ~1.45 |

| α-CH (1H, m) | ~4.40 |

| β-CH₂ (2H, m) | ~3.10 |

| NH (1H, d) | ~5.30 |

| OH (1H, br s) | Variable |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the selenocysteine backbone.

Mass Spectrometry (MS) for Molecular Weight Confirmation of Synthetic Intermediates and Products

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of Boc-DL-Sec(1)-OH and its synthetic intermediates and final products. rsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like protected amino acids.

In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule, further confirming its identity. rsc.org

Table 4: Expected Mass-to-Charge Ratios (m/z) for Boc-DL-Sec(1)-OH in ESI-MS

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 298.05 |

| [M+Na]⁺ | 320.03 |

| [M+K]⁺ | 336.00 |

In situ Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides significant advantages in terms of process understanding, optimization, and control. For the synthesis involving Boc-DL-Sec(1)-OH, in situ monitoring techniques can track the consumption of reactants and the formation of products without the need for sampling and offline analysis.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and in situ NMR spectroscopy are particularly well-suited for this purpose. youtube.comcardiff.ac.uk In situ FTIR can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, during the Boc protection of DL-selenocysteine, the characteristic carbonyl stretch of the Boc anhydride (B1165640) would decrease while the amide carbonyl of the product would increase.

In situ NMR allows for the direct observation of changes in the concentrations of reactants, intermediates, and products over time. cardiff.ac.uk This can provide detailed kinetic information about the reaction. For instance, the progress of a deprotection reaction of a Boc-selenocysteine derivative could be followed by monitoring the disappearance of the Boc signal in the ¹H NMR spectrum. researchgate.net More advanced techniques like Raman spectroscopy are also emerging as powerful tools for the in-line monitoring of reactions in complex media. nih.gov These real-time analytical methods are instrumental in developing robust and efficient synthetic protocols for selenocysteine-containing compounds.

Advanced Techniques for Mechanistic Studies

The elucidation of reaction mechanisms involving Boc-DL-selenocysteine and its derivatives requires sophisticated analytical and spectroscopic methodologies. These techniques provide critical insights into reaction intermediates, transition states, and final products, which are essential for understanding the unique reactivity of selenocysteine compounds. Advanced methods are particularly crucial for tracking the selenium center, which can exist in various oxidation states and bonding environments throughout a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of selenocysteine derivatives and for monitoring reaction progress. While standard proton (¹H) and carbon-¹³ (¹³C) NMR are routinely used, ⁷⁷Se NMR spectroscopy offers direct insight into the electronic environment of the selenium atom. rsc.org The ⁷⁷Se nucleus is NMR-active (spin 1/2, 7.6% natural abundance) and its chemical shift is highly sensitive to the oxidation state, coordination number, and nature of substituents on the selenium atom. rsc.org

For instance, studies on the oxidation-elimination reactions of selenocysteine derivatives use ⁷⁷Se NMR to track the conversion of a selenide (B1212193) to a seleninic acid. rsc.org The significant downfield shift observed upon oxidation provides definitive evidence of the change in the selenium's chemical state. rsc.org Research on internally stabilized selenocysteine derivatives has shown that ⁷⁷Se NMR chemical shifts can vary significantly depending on the solvent and the presence of protecting groups, highlighting the technique's sensitivity. rsc.org

Table 1: Representative ⁷⁷Se NMR Chemical Shifts for Selenocysteine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Specific Derivative Example | Solvent | ⁷⁷Se Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Protected Selenocysteine | Oxazoline-based derivative (protected) | CDCl₃ | 273 | rsc.org |

| Deprotected Selenocysteine | Oxazoline-based derivative (deprotected) | D₂O | 249 | rsc.org |

Note: Chemical shifts are relative to a standard, typically diphenyl diselenide.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for identifying reactants, intermediates, and products in mechanistic studies of selenocysteine derivatives. Its high sensitivity allows for the detection of transient or low-concentration species.

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used to analyze reaction mixtures. For example, in studies of plasma-induced oxidation of seleno-L-cystine, ESI-MS was used to identify the formation of Se-cysteine and seleninic acid by detecting their corresponding molecular ions ([M-H]⁻). rsc.org

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting mass-selected ions. This is crucial for distinguishing between isomers and for identifying the sites of modification within a molecule. rsc.org It is the preferred method for characterizing ligated selenoproteins, as it can detect thioesters, hydrolysis products, and various oxidation states of selenium. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used for the highly sensitive detection and quantification of selenium, leveraging its unique isotopic signature. nih.gov This technique is valuable for confirming the incorporation of selenium into a molecule or for tracking the element through a series of reaction or purification steps. nih.govnih.gov

Reactivity-based MS approaches can selectively enrich selenocysteine-containing peptides from complex mixtures by exploiting the higher nucleophilicity of a selenol compared to a thiol, especially at low pH. nih.gov This allows for the specific study of the reduced, active form of selenocysteine in mechanistic investigations. nih.gov

X-ray Crystallography

While often used to determine the structure of stable final products, X-ray crystallography can also provide invaluable mechanistic information by capturing the three-dimensional structure of stable intermediates. The resulting atomic-resolution models reveal precise bond lengths, bond angles, and stereochemical relationships that govern a compound's reactivity. For instance, the X-ray crystal structure of a Boc-protected selenenyl sulfide (B99878), a key intermediate in models of thioredoxin reductase activity, has been determined. researchgate.net Such structures provide a static picture that helps rationalize the dynamic processes observed with other spectroscopic methods.

Furthermore, the selenium atom itself can be used as a tool for structure determination of larger biomolecules through Multi-wavelength Anomalous Dispersion (MAD) phasing. nih.govrsc.org While primarily a technique for structural biology, the principles are relevant for confirming the location and conformation of a selenocysteine residue within a complex, which can be critical for understanding its mechanistic role in an enzymatic or chemical reaction. nih.gov

Vibrational Spectroscopy and Computational Methods

The combination of advanced vibrational spectroscopy with theoretical calculations offers a powerful approach to understanding reaction mechanisms at a molecular level.

Infrared Ion Spectroscopy , such as Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, measures the vibrational spectrum of mass-selected ions in the gas phase. rsc.org This eliminates solvent effects and provides clear vibrational signatures that can be assigned to specific structural motifs, such as different binding modes of a metal to selenocysteine. rsc.org

Density Functional Theory (DFT) Calculations are used in conjunction with experimental data to model reaction pathways, calculate the energies of intermediates and transition states, and predict vibrational spectra. rsc.org Studies combining IR ion spectroscopy and DFT have been used to unveil the different binding behaviors of metal ions to cysteine versus selenocysteine, highlighting the unique properties selenium imparts. rsc.org

Table 2: Advanced Analytical Techniques and Their Applications in Mechanistic Studies of Selenocysteine Derivatives This table is interactive. Click on the headers to sort the data.

| Technique | Information Provided | Specific Application Example | Reference |

|---|---|---|---|

| ⁷⁷Se NMR Spectroscopy | Direct probing of the selenium electronic environment, oxidation state, and bonding. | Monitoring the oxidation of a selenide to a seleninic acid. rsc.org | rsc.orgrsc.org |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization of reaction products and intermediates; identification of modification sites. | Characterizing the products of ligation reactions and identifying sites of oxidation. rsc.orgnih.gov | rsc.orgnih.gov |

| X-ray Crystallography | High-resolution 3D structure of stable intermediates or products. | Determining the solid-state structure of a Boc-protected selenenyl sulfide intermediate. researchgate.net | researchgate.net |

| IR Ion Spectroscopy & DFT | Gas-phase vibrational signatures and theoretical modeling of reaction pathways. | Unveiling distinct binding motifs of gold(I) to selenocysteine. rsc.org | rsc.org |

Emerging Research Directions and Future Perspectives for Boc Dl Selenocysteine Derivatives

Development of Next-Generation Selenocysteine (B57510) Protecting Groups

The synthesis of selenopeptides and selenoproteins relies heavily on the effective protection of the highly reactive selenol group of selenocysteine. While the Boc group provides robust protection for the α-amino group, the development of orthogonal and efficiently cleavable protecting groups for the selenium atom is a major focus of ongoing research.

Historically, benzyl-based protecting groups like the p-methoxybenzyl (PMB) group have been widely used for selenium protection in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS). jst.go.jpumich.edu However, their removal often requires harsh acidic conditions, such as with hydrogen fluoride (B91410) (HF) or strong Lewis acids, which can be detrimental to the integrity of the final peptide. jst.go.jp

Current research is geared towards developing protecting groups that can be removed under milder and more specific conditions. This enhances the compatibility with sensitive peptide modifications and complex molecular architectures.